Topological Polar Surface Area (TPSA) vs. FR183998: Predicted Membrane Permeability Advantage
The target compound possesses a TPSA of 92.6 Ų, substantially lower than the ~127 Ų estimated for the more complex NHE inhibitor FR183998 (5-(2,5-dichlorothiophen-3-yl)-3-[(2-dimethylaminoethyl)carbamoyl]benzoylguanidine dihydrochloride; MW 428.34), which bears an additional benzoylguanidine and carboxamide functionality [1]. Lower TPSA correlates with enhanced passive membrane permeability; the commonly cited threshold for oral bioavailability is ≤140 Ų, and values below 100 Ų are associated with improved CNS penetration potential [1]. The 35% reduction in TPSA (92.6 vs. ~127 Ų) and 33% reduction in molecular weight (288.6 vs. 428.3 g/mol) suggest meaningfully different pharmacokinetic and cell-permeability profiles between the two compounds despite sharing the dichlorothiophene-guanidine pharmacophore [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 92.6 Ų (computed, PubChem) |
| Comparator Or Baseline | FR183998: ~127 Ų (estimated from structure; MW 428.34, C₁₇H₁₉Cl₂N₅O₂S) |
| Quantified Difference | ~34.4 Ų lower (approximately 27% reduction); MW 139.7 g/mol lower |
| Conditions | TPSA computed by Cactvs 3.4.8.18 (PubChem); FR183998 TPSA estimated from structure |
Why This Matters
For users selecting between this compound and FR183998 as a chemical probe or lead scaffold, the significantly lower TPSA and MW of the target compound predict superior passive membrane permeability and potentially distinct biodistribution, which is critical for cell-based assays and in vivo exploratory studies.
- [1] PubChem. Compound Summary: N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride. PubChem CID 165943176. Topological Polar Surface Area: 92.6 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/165943176 View Source
